![molecular formula C10H20N2O2 B7567753 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7567753.png)
1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone, also known as PK 11195, is a selective ligand for the translocator protein (TSPO) that is found in the outer mitochondrial membrane of cells. TSPO is involved in a variety of cellular processes, including cholesterol transport, heme synthesis, and apoptosis. PK 11195 has been used in scientific research to investigate the function of TSPO and its potential role in various diseases.
Wirkmechanismus
1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 binds to TSPO in the outer mitochondrial membrane, leading to the modulation of various cellular processes. It has been suggested that 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 may regulate cholesterol transport and metabolism, as well as modulate the production of reactive oxygen species and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 can modulate the activity of various enzymes involved in cholesterol metabolism, including cholesterol ester hydrolase and acyl-coenzyme A: cholesterol acyltransferase. In addition, 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 has also been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 is its selectivity for TSPO, allowing for the investigation of the role of this protein in various diseases. However, one limitation is its potential toxicity, which may limit its use in certain experimental settings. In addition, 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 may have off-target effects, leading to potential confounding results.
Zukünftige Richtungen
Future research directions for 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 include investigating its potential therapeutic role in various diseases, including neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the precise mechanism of action of 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 on TSPO and its downstream effects on cellular processes. Finally, the development of more selective ligands for TSPO may improve the specificity and efficacy of these compounds for future research and therapeutic applications.
Synthesemethoden
1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 can be synthesized using a variety of methods, including the reaction of 1-(2-bromoethyl)-4-(2-methoxyethyl)-1,4-diazepane with potassium tert-butoxide and ethyl chloroformate, followed by purification using column chromatography. Other methods involve the use of N-alkylation reactions or the reaction of 1,4-diazepane with an aldehyde or ketone.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 has been used in scientific research to investigate the role of TSPO in various diseases, including neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as cancer and inflammation. Studies have shown that TSPO expression is increased in these diseases, suggesting a potential role for 1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone 11195 in their treatment.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(13)12-5-3-4-11(6-7-12)8-9-14-2/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMMUTIQRMPPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)
![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)
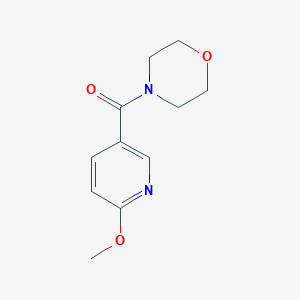

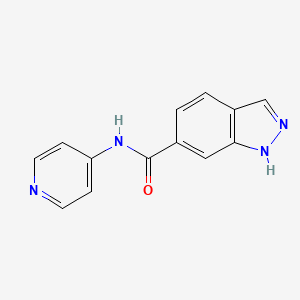
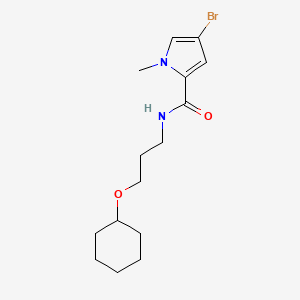
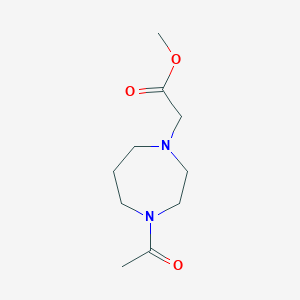

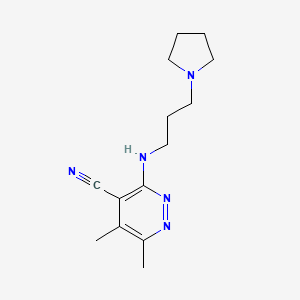
![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)